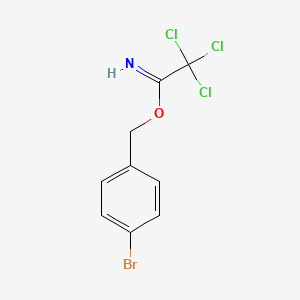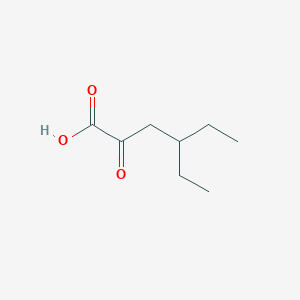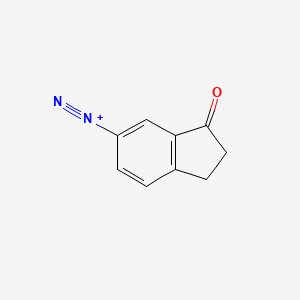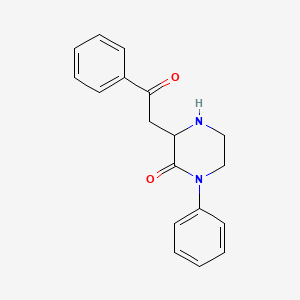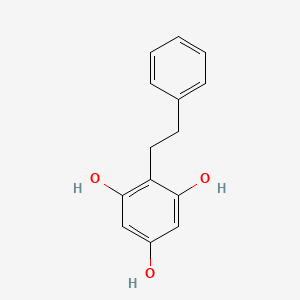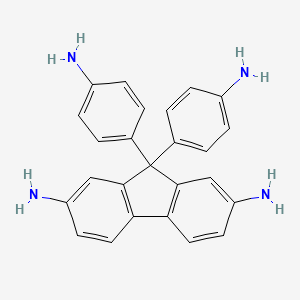
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is a fluorene derivative with two aminophenyl substituents on the 9-position. This compound is known for its applications in high-performance polymers, solar cells, and fuel cell membranes . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is to react 2,7-dibromofluorene with boronic acid pinacol ester to obtain the target product . Another method involves the use of bifunctional ionic liquids as catalysts in the condensation reaction of 9-fluorenone and phenol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, particularly in the production of high-performance polymers and materials for optoelectronic devices .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted fluorene derivatives, quinones, and reduced fluorene compounds .
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate for the synthesis of polyimides and semiconductors.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of high-performance polymers, solar cells, and fuel cell membranes.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- involves its ability to act as a hole transporting material in optoelectronic devices. The aminophenyl groups facilitate the transport of holes, improving the efficiency of devices such as inverted perovskite solar cells . The molecular targets include the active layers of these devices, where the compound helps in charge transport and separation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(4-aminophenyl)fluorene: This compound is similar in structure but lacks the additional amino groups on the fluorene core.
2,7-Dibromo-9,9-dihexylfluorene: Another fluorene derivative used in optoelectronic applications.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole): Used in OLED applications.
Uniqueness
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is unique due to its dual aminophenyl groups, which enhance its ability to act as a hole transporting material. This makes it particularly valuable in the development of high-efficiency optoelectronic devices .
Eigenschaften
CAS-Nummer |
176258-99-4 |
|---|---|
Molekularformel |
C25H22N4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
9,9-bis(4-aminophenyl)fluorene-2,7-diamine |
InChI |
InChI=1S/C25H22N4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H,26-29H2 |
InChI-Schlüssel |
GNYOBIJSGSWISG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)N)C4=C2C=C(C=C4)N)C5=CC=C(C=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
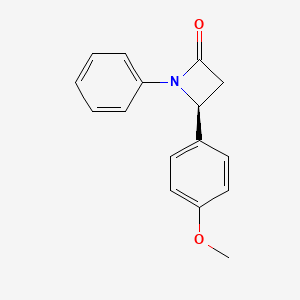
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
